molecular formula C17H20N2O3S B299794 N-[1-{[(2-furylmethyl)amino]carbonyl}-3-(methylsulfanyl)propyl]benzamide

N-[1-{[(2-furylmethyl)amino]carbonyl}-3-(methylsulfanyl)propyl]benzamide

Cat. No.: B299794
M. Wt: 332.4 g/mol
InChI Key: UCXYYQZQVXTWCI-UHFFFAOYSA-N
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Description

N-[1-{[(2-furylmethyl)amino]carbonyl}-3-(methylsulfanyl)propyl]benzamide, commonly known as FMABA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMABA is a benzamide derivative that is synthesized through a multistep process involving several chemical reactions.

Mechanism of Action

The mechanism of action of FMABA is not fully understood. However, studies have suggested that FMABA inhibits cancer cell growth by inducing apoptosis and cell cycle arrest. FMABA has also been reported to inhibit the expression of various oncogenes and the activation of various signaling pathways involved in cancer cell growth.
Biochemical and Physiological Effects
FMABA has been reported to have several biochemical and physiological effects. Studies have suggested that FMABA has antioxidant and anti-inflammatory properties. Moreover, FMABA has been reported to inhibit the activity of various enzymes involved in cancer cell growth, including matrix metalloproteinases and cyclooxygenase-2.

Advantages and Limitations for Lab Experiments

FMABA has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Moreover, FMABA has been reported to have low toxicity, making it a potential candidate for further preclinical studies. However, the limitations of FMABA include its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

Several future directions can be explored for FMABA. Further studies are needed to elucidate the mechanism of action of FMABA and its potential applications in various diseases. Moreover, the development of novel analogs of FMABA with improved solubility and efficacy can also be explored. Finally, the preclinical and clinical studies of FMABA can be conducted to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, FMABA is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMABA is synthesized through a multistep process involving several chemical reactions. FMABA has potential applications in medicinal chemistry, drug discovery, and biochemistry. FMABA has been reported to have several biochemical and physiological effects, including antioxidant and anti-inflammatory properties. Moreover, FMABA has been reported to inhibit the activity of various enzymes involved in cancer cell growth. Further studies are needed to explore the potential applications of FMABA and its analogs in various diseases.

Synthesis Methods

FMABA is synthesized through a multistep process involving several chemical reactions. The synthesis starts with the reaction of 2-furaldehyde with methyl mercaptan to form 2-(methylthio)furan. This intermediate is then reacted with 3-chloropropionyl chloride to form 3-(methylthio)propionyl chloride. The next step involves the reaction of 3-(methylthio)propionyl chloride with N-(2-aminoethyl)benzamide to form N-[3-(methylthio)propionyl]-N-(2-aminoethyl)benzamide. Finally, the reaction of N-[3-(methylthio)propionyl]-N-(2-aminoethyl)benzamide with furfuryl isocyanate results in the formation of FMABA.

Scientific Research Applications

FMABA has potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. Several studies have reported the use of FMABA as a potent inhibitor of cancer cell growth. FMABA has shown promising results in inhibiting the proliferation of breast cancer cells, lung cancer cells, and prostate cancer cells. Moreover, FMABA has also been reported to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

N-[1-(furan-2-ylmethylamino)-4-methylsulfanyl-1-oxobutan-2-yl]benzamide

InChI

InChI=1S/C17H20N2O3S/c1-23-11-9-15(17(21)18-12-14-8-5-10-22-14)19-16(20)13-6-3-2-4-7-13/h2-8,10,15H,9,11-12H2,1H3,(H,18,21)(H,19,20)

InChI Key

UCXYYQZQVXTWCI-UHFFFAOYSA-N

SMILES

CSCCC(C(=O)NCC1=CC=CO1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CSCCC(C(=O)NCC1=CC=CO1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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